molecular formula C14H26O5 B12556662 5,5'-Oxybis(2,2-dimethylpentanoic acid) CAS No. 171510-89-7

5,5'-Oxybis(2,2-dimethylpentanoic acid)

Katalognummer: B12556662
CAS-Nummer: 171510-89-7
Molekulargewicht: 274.35 g/mol
InChI-Schlüssel: NIYWONCEAOSHIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5’-Oxybis(2,2-dimethylpentanoic acid) is a chemical compound known for its unique structure and properties It is a dicarboxylic acid with two carboxyl groups attached to a central oxygen atom, which is further connected to two 2,2-dimethylpentanoic acid moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Oxybis(2,2-dimethylpentanoic acid) typically involves a multi-step process. One common method includes the reaction of 2,2-dimethylpentanoic acid with an appropriate oxidizing agent to introduce the central oxygen atom. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of 5,5’-Oxybis(2,2-dimethylpentanoic acid) may involve large-scale oxidation processes using advanced reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5,5’-Oxybis(2,2-dimethylpentanoic acid) undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state products.

    Reduction: It can be reduced to form simpler carboxylic acids or alcohols.

    Substitution: The carboxyl groups can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alcohols or amines in the presence of catalysts are employed for esterification or amidation reactions.

Major Products

The major products formed from these reactions include various esters, amides, and alcohols, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5,5’-Oxybis(2,2-dimethylpentanoic acid) has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals, coatings, and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5,5’-Oxybis(2,2-dimethylpentanoic acid) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Gemfibrozil: A fibrate hypolipidemic agent with a similar structure, known for reducing serum cholesterol and triglyceride levels.

    2,2-Dimethylpentanoic acid: A simpler analog used in various chemical syntheses.

Uniqueness

5,5’-Oxybis(2,2-dimethylpentanoic acid) is unique due to its central oxygen atom connecting two 2,2-dimethylpentanoic acid moieties. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

171510-89-7

Molekularformel

C14H26O5

Molekulargewicht

274.35 g/mol

IUPAC-Name

5-(4-carboxy-4-methylpentoxy)-2,2-dimethylpentanoic acid

InChI

InChI=1S/C14H26O5/c1-13(2,11(15)16)7-5-9-19-10-6-8-14(3,4)12(17)18/h5-10H2,1-4H3,(H,15,16)(H,17,18)

InChI-Schlüssel

NIYWONCEAOSHIM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CCCOCCCC(C)(C)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.